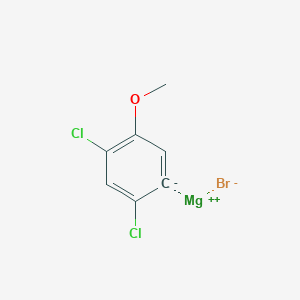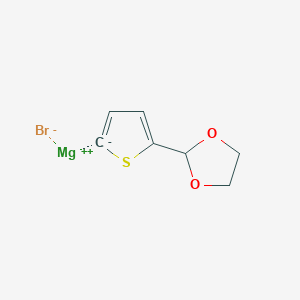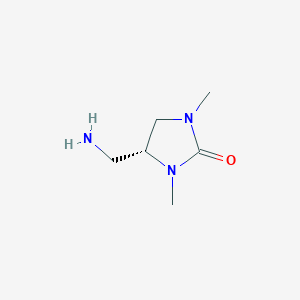
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate is a complex organic compound that features a tetrahydrofuran ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate typically involves multiple steps. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step often involves acetylation to form the acetate ester.
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar compounds . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethynyl group would yield an alkene or alkane.
Aplicaciones Científicas De Investigación
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, while the hydroxyl and acetate groups can undergo enzymatic transformations. The tert-butyldiphenylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl methyl ether
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl propionate
Uniqueness
The unique combination of functional groups in (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate provides distinct reactivity patterns and potential applications. The presence of the ethynyl group allows for click chemistry reactions, while the tert-butyldiphenylsilyl group offers steric protection, enhancing the compound’s stability and selectivity in reactions.
Propiedades
Fórmula molecular |
C25H30O5Si |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-ethynyl-4-hydroxyoxolan-2-yl] acetate |
InChI |
InChI=1S/C25H30O5Si/c1-6-25(22(27)17-23(30-25)29-19(2)26)18-28-31(24(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h1,7-16,22-23,27H,17-18H2,2-5H3/t22-,23+,25+/m0/s1 |
Clave InChI |
YZFFTVAEQPVTTO-JBRSBNLGSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]([C@](O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
SMILES canónico |
CC(=O)OC1CC(C(O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)







